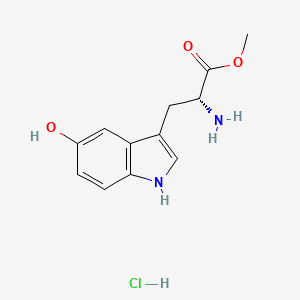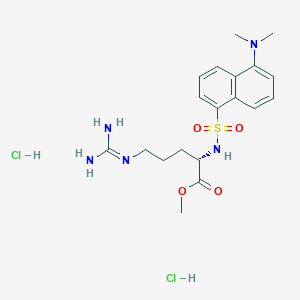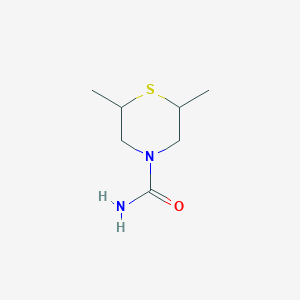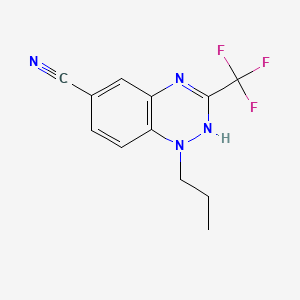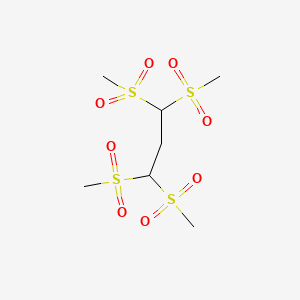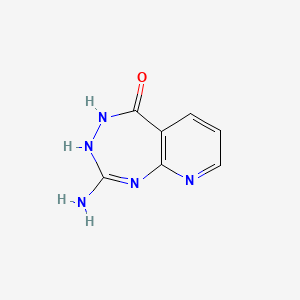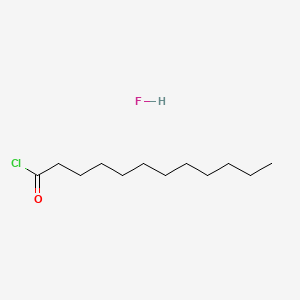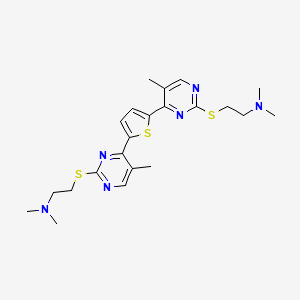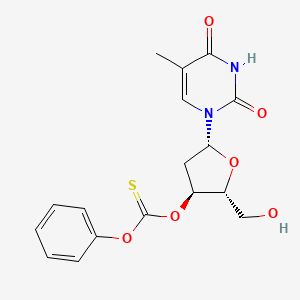
Thymidine, 3'-(O-phenyl carbonothioate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-(O-phenyl carbonothioate) is a modified nucleoside derivative of thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which pairs with deoxyadenosine in double-stranded DNA. The modification at the 3’ position with an O-phenyl carbonothioate group introduces unique chemical properties that can be exploited in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(O-phenyl carbonothioate) typically involves the protection of the hydroxyl groups of thymidine, followed by the introduction of the phenyl carbonothioate group at the 3’ position. This can be achieved through a series of steps involving the use of protecting groups, such as silyl or acyl groups, and subsequent deprotection after the desired modification is introduced. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of Thymidine, 3’-(O-phenyl carbonothioate) would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-(O-phenyl carbonothioate) can undergo various chemical reactions, including:
Oxidation: The phenyl carbonothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenyl carbonothioate group, reverting to thymidine.
Substitution: The phenyl carbonothioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-(O-phenyl carbonothioate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and assays for detecting DNA synthesis and cell proliferation.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-(O-phenyl carbonothioate) involves its incorporation into DNA during replication. The phenyl carbonothioate group can interfere with the normal base-pairing and stacking interactions, potentially leading to disruptions in DNA synthesis and repair. This can result in the inhibition of cell proliferation, making it a valuable tool in cancer research and antiviral studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The unmodified nucleoside that pairs with deoxyadenosine in DNA.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used to label newly synthesized DNA.
5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for DNA labeling with click chemistry.
Uniqueness
Thymidine, 3’-(O-phenyl carbonothioate) is unique due to the presence of the phenyl carbonothioate group at the 3’ position. This modification imparts distinct chemical properties, such as increased hydrophobicity and potential for unique interactions with proteins and other biomolecules. These properties can be exploited in various research applications, making it a valuable tool for scientists.
Eigenschaften
CAS-Nummer |
115913-90-1 |
|---|---|
Molekularformel |
C17H18N2O6S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenoxycarbothioyloxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O6S/c1-10-8-19(16(22)18-15(10)21)14-7-12(13(9-20)24-14)25-17(26)23-11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,22)/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
ADBKNHRMMFIKJX-BFHYXJOUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=S)OC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=S)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
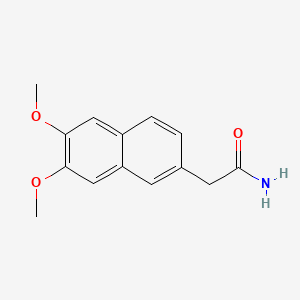
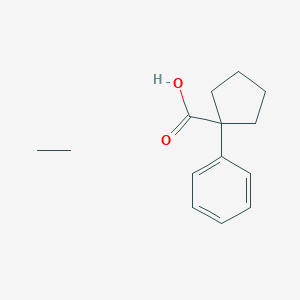
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
